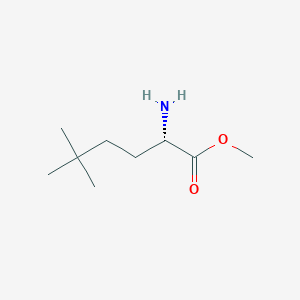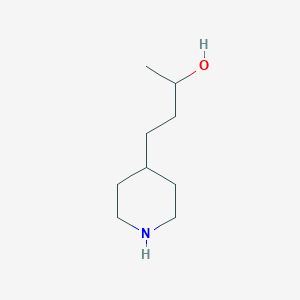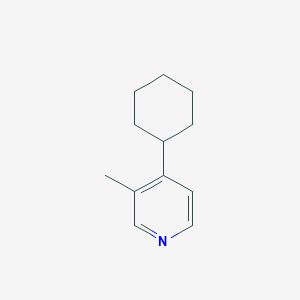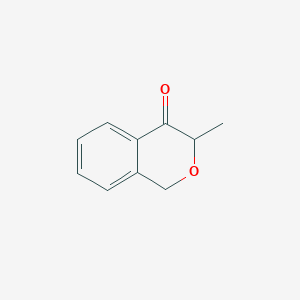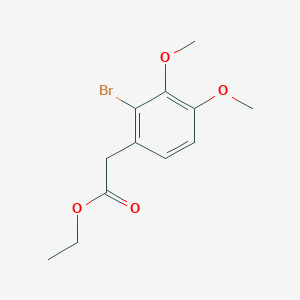
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester typically involves the esterification of 2-bromo-3,4-dimethoxybenzeneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts in the presence of phosphine ligands.
Major Products Formed
Oxidation: 2-bromo-3,4-dimethoxybenzeneacetic acid.
Reduction: 2-bromo-3,4-dimethoxybenzeneethanol.
Substitution: Various substituted benzeneacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and other enzymes.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of 2-bromo-3,4-dimethoxybenzeneacetic acid, which can then participate in further biochemical reactions. The bromine and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-: Lacks the bromine substituent, leading to different reactivity and applications.
Benzeneacetic acid, 2-bromo-4-methoxy-:
Benzeneacetic acid, 2-bromo-3,4-dihydroxy-: The presence of hydroxyl groups instead of methoxy groups significantly alters its reactivity and biological activity.
Uniqueness
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is unique due to the combination of bromine and methoxy substituents on the benzene ring, which provides a distinct set of chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
Molecular Formula |
C12H15BrO4 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H15BrO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3 |
InChI Key |
WREIIERMAWDSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
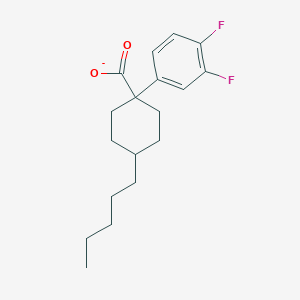
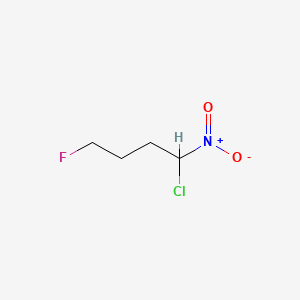
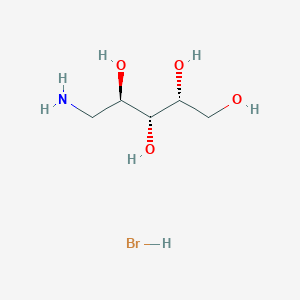
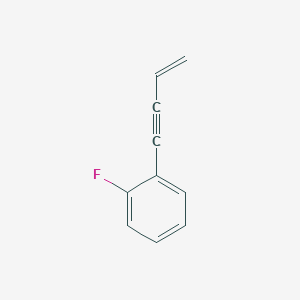
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)


